
4-(4-Chlorophenoxy)-2-(pyridin-2-yl)quinazoline
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
4-(4-Chlorophenoxy)-2-(pyridin-2-yl)quinazoline is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields such as medicinal chemistry, pharmacology, and biochemistry. This compound is a member of the quinazoline family, which has been extensively studied for their biological activities and therapeutic potential.
作用机制
The mechanism of action of 4-(4-Chlorophenoxy)-2-(pyridin-2-yl)quinazoline involves the inhibition of protein kinases, which are involved in the regulation of various cellular processes such as cell growth, differentiation, and apoptosis. This compound binds to the ATP-binding site of protein kinases and prevents the transfer of phosphate groups to target proteins, thereby inhibiting their activity.
Biochemical and Physiological Effects
The biochemical and physiological effects of this compound have been extensively studied. This compound has been shown to induce cell cycle arrest and apoptosis in cancer cells by inhibiting the activity of protein kinases involved in cell proliferation and survival. Additionally, it has been reported to have anti-inflammatory and neuroprotective effects, making it a potential candidate for the treatment of various inflammatory and neurological disorders.
实验室实验的优点和局限性
One of the major advantages of 4-(4-Chlorophenoxy)-2-(pyridin-2-yl)quinazoline in lab experiments is its ability to selectively inhibit the activity of protein kinases, making it a valuable tool for studying the role of these enzymes in various cellular processes. However, one of the major limitations of this compound is its low solubility in water, which can affect its bioavailability and limit its use in certain experiments.
未来方向
There are several future directions for the research and development of 4-(4-Chlorophenoxy)-2-(pyridin-2-yl)quinazoline. One of the potential areas of application is in the development of novel cancer therapies that target specific protein kinases involved in tumorigenesis. Additionally, this compound has shown promising results in the treatment of various inflammatory and neurological disorders, making it a potential candidate for the development of new drugs in these areas. Further research is needed to optimize the synthetic method of this compound and to explore its potential applications in various fields of science.
合成方法
The synthesis of 4-(4-Chlorophenoxy)-2-(pyridin-2-yl)quinazoline involves the reaction of 2-aminopyridine with 4-chlorophenyl isocyanate in the presence of a catalyst such as triethylamine. The resulting product is then treated with 4-chlorophenol to yield the final compound. This synthetic method has been optimized and modified by several researchers to improve the yield and purity of the product.
科学研究应用
4-(4-Chlorophenoxy)-2-(pyridin-2-yl)quinazoline has been extensively studied for its potential applications in medicinal chemistry and pharmacology. Several studies have reported its ability to inhibit the activity of protein kinases, which are enzymes involved in the regulation of various cellular processes such as cell growth, differentiation, and apoptosis. This compound has shown promising results in the treatment of various types of cancer, including breast cancer, lung cancer, and leukemia.
属性
IUPAC Name |
4-(4-chlorophenoxy)-2-pyridin-2-ylquinazoline |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H12ClN3O/c20-13-8-10-14(11-9-13)24-19-15-5-1-2-6-16(15)22-18(23-19)17-7-3-4-12-21-17/h1-12H |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PHHURDQPQSRHJC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(=NC(=N2)C3=CC=CC=N3)OC4=CC=C(C=C4)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H12ClN3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
333.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![3-methyl-N-[2-oxo-2-(piperidin-1-yl)ethyl]benzamide](/img/structure/B7645126.png)
![2-chloro-N-[2-oxo-2-(piperidin-1-yl)ethyl]benzamide](/img/structure/B7645132.png)

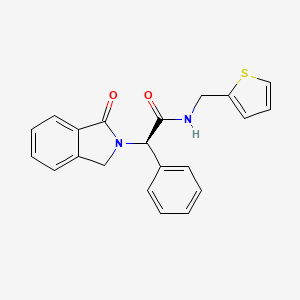
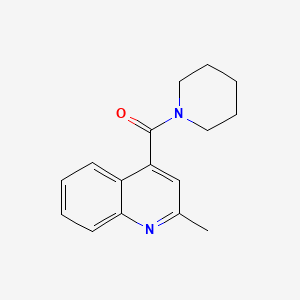
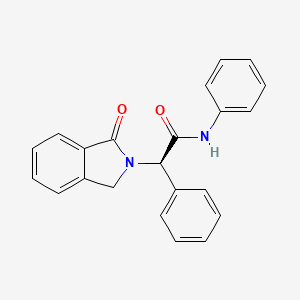
![ethyl 3-[6-fluoro-1,1-dioxido-2-(pyrrolidin-1-ylcarbonyl)-4H-1,4-benzothiazin-4-yl]benzoate](/img/structure/B7645153.png)
![(2R)-3,3-dimethyl-2-[[(2R)-5-oxopyrrolidine-2-carbonyl]amino]butanoic acid](/img/structure/B7645158.png)
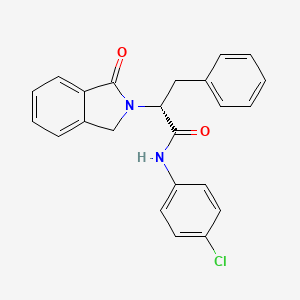

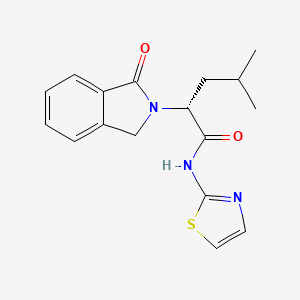
![3-[4-(naphthalen-1-ylmethyl)piperazine-1-carbonyl]-1H-pyridazin-6-one](/img/structure/B7645188.png)
![N-[4-methoxy-3-[(1,3,5-trimethylpyrazol-4-yl)sulfamoyl]phenyl]acetamide](/img/structure/B7645201.png)
![N-(1,3-benzodioxol-5-ylmethyl)-2-[(5-bromothiophen-2-yl)methyl-methylamino]acetamide](/img/structure/B7645221.png)